3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

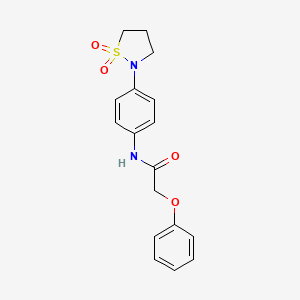

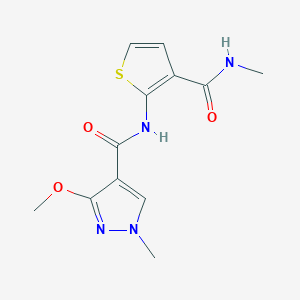

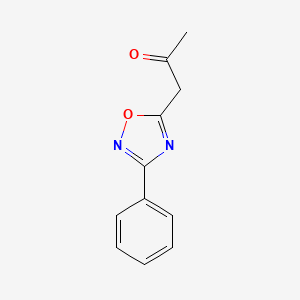

The compound “3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-methylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. In this particular compound, the quinoline structure is substituted with a sulfonyl group attached to a 4-chlorophenyl group, an ethyl group, and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, along with the substituents mentioned above. The sulfonyl group attached to the 4-chlorophenyl group would add polarity to the molecule .Chemical Reactions Analysis

Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The presence of the sulfonyl group might make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase its solubility in polar solvents .Scientific Research Applications

Synthesis of Polyhydroquinoline Derivatives

Researchers have investigated the use of catalysts and novel reactions for the synthesis of polyhydroquinoline derivatives, which are of interest due to their potential pharmacological properties. For example, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as a catalyst in the one-pot synthesis of these derivatives via the Hantzsch reaction. This method is valued for its simplicity, efficiency, and the clean nature of the reaction, yielding desired products in high yield and short reaction time (Khaligh, 2014).

Photosensitized Oxidation Studies

Photosensitized oxidation processes, particularly those involving C-S bond cleavage, are significant for understanding the chemical behavior of sulfonyl compounds under light exposure. Studies have shown that sulfoxide radical cations undergo C-S bond breaking at significantly faster rates compared to corresponding sulfide radical cations, highlighting the impact of molecular structure on reaction kinetics (Baciocchi et al., 2008).

Nanosized Catalysts for Synthesis

The development of nanosized N-sulfonic acid catalysts has advanced the synthesis of hexahydroquinolines, showcasing the role of innovative catalysts in promoting solvent-free conditions for chemical reactions. These catalysts offer excellent yields, short reaction times, and can be reused multiple times without losing their catalytic activity, demonstrating their sustainability and efficiency in chemical synthesis (Goli-Jolodar et al., 2016).

Regioselectivity in Chemical Reactions

Understanding the regioselectivity in SNH reactions of nitroquinolines with chloromethyl phenyl sulfone has implications for designing and synthesizing compounds with specific functional groups at targeted positions. This knowledge aids in the synthesis of complex molecules for potential use in pharmaceuticals and materials science (Grzegożek et al., 2006).

Antimicrobial Agent Synthesis

The synthesis of new quinazolines as potential antimicrobial agents is another area of application, where compounds like 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-methylquinolin-4(1H)-one could serve as key intermediates. Such research is pivotal for developing new treatments against resistant microbial strains (Desai et al., 2007).

Mechanism of Action

Target of Action

Indole derivatives, which share a similar structure, have been found to interact with a variety of targets, including various receptors in the central nervous system .

Mode of Action

It can be inferred from the structure of the compound that it might undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the aromatic ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted aromatic ring .

Biochemical Pathways

Indole derivatives are known to participate in a variety of biochemical pathways, including those involved in neurotransmission .

Pharmacokinetics

The compound’s molecular weight, boiling point, and density, which can influence its pharmacokinetic properties, are provided .

Result of Action

Indole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Factors such as temperature and ph can influence the stability and efficacy of many compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-3-20-11-17(18(21)15-10-12(2)4-9-16(15)20)24(22,23)14-7-5-13(19)6-8-14/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVSNPMZJHHYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-methylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2719257.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2719269.png)

![N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719272.png)

![2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2719274.png)

![1-sec-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2719276.png)